molecular formula C5H3Br2NO2 B1209994 4,5-dibromo-1H-pyrrole-2-carboxylic acid CAS No. 34649-21-3

4,5-dibromo-1H-pyrrole-2-carboxylic acid

Cat. No. B1209994
CAS RN: 34649-21-3
M. Wt: 268.89 g/mol
InChI Key: ZUROCNHARMFRKA-UHFFFAOYSA-N
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Description

4,5-dibromo-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C5H3Br2NO2 . It has a molecular weight of 268.89 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for 4,5-dibromo-1H-pyrrole-2-carboxylic acid is 1S/C5H3Br2NO2/c6-2-1-3 (5 (9)10)8-4 (2)7/h1,8H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

4,5-dibromo-1H-pyrrole-2-carboxylic acid is a solid compound . It has a molecular weight of 268.89 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

DNA Gyrase Inhibitors

A series of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids containing substituted 1,2,3-triazole and isoxazole moieties have been designed and synthesized. These could serve as potential E. coli DNA gyrase inhibitors .

Diabetes Molecular Marker

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “4,5-dibromo-1H-pyrrole-2-carboxylic acid”, have been isolated from many natural sources. The well-known diabetes molecular marker , pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

Physiological Activities

Molecules containing the Py-2-C skeleton, including “4,5-dibromo-1H-pyrrole-2-carboxylic acid”, have various biological functions . They have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 4,5-dibromo-1H-pyrrole-2-carboxylic acid is E. coli DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .

Mode of Action

4,5-dibromo-1H-pyrrole-2-carboxylic acid interacts with E. coli DNA gyrase, inhibiting its activity .

Biochemical Pathways

The inhibition of DNA gyrase by 4,5-dibromo-1H-pyrrole-2-carboxylic acid affects the DNA supercoiling process, which is essential for DNA replication and transcription . This disruption can lead to the cessation of these processes, thereby inhibiting bacterial growth .

Pharmacokinetics

Factors such as its molecular weight (26889 g/mol ) and its solid physical form may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The inhibition of DNA gyrase by 4,5-dibromo-1H-pyrrole-2-carboxylic acid leads to the disruption of DNA replication and transcription in bacteria, resulting in the inhibition of bacterial growth . This makes the compound a potential candidate for the development of new antibacterial drugs .

Action Environment

The action, efficacy, and stability of 4,5-dibromo-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C

properties

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROCNHARMFRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188210
Record name 4,5-Dibromo-2-pyrrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1H-pyrrole-2-carboxylic acid

CAS RN

34649-21-3
Record name 4,5-Dibromo-2-pyrrolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034649213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34649-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dibromo-2-pyrrolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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